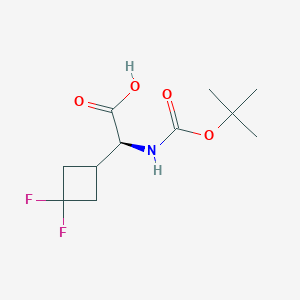

![molecular formula C14H18BNO4 B6306668 2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester CAS No. 1809200-96-1](/img/structure/B6306668.png)

2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

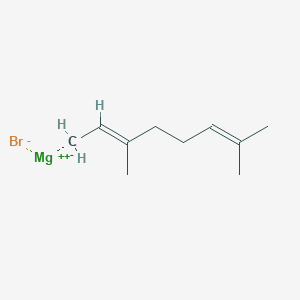

“2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester” is a chemical compound with the molecular formula C14H18BNO4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazine ring, a boronic acid pinacol ester group, and an oxo group . The InChI code for this compound is1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-18-12(17)16-11(9)7-10/h5-7H,8H2,1-4H3,(H,16,17) . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids and their esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.11 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 275.1328882 g/mol . The topological polar surface area is 56.8 Ų . It has a complexity of 396 .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

This compound is part of a broader class of chemical compounds with significant applications in organic synthesis and medicinal chemistry. Literature reveals that 1,2-oxazines and 1,2-benzoxazines, related to the compound , can be synthesized through various methods, including the dehydration of dihydro-oxazines obtained from the cyclization of nitrosopentenones. Such compounds serve as chiral synthons, indicating their potential for creating asymmetric molecules, a crucial aspect in drug design and development (Sainsbury, 1991). Additionally, the reduction of 1,2-oxazines derivatives is outlined, emphasizing their versatility in synthetic chemistry.

Biological Activities

Research into substances with structures similar to 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, a category encompassing the compound of interest, has highlighted a range of biological activities. These include antibacterial, antituberculous, antimycotic, and anthelmintic effects, alongside neuroleptic, analgesic, and anti-inflammatory properties. The ability to tailor these activities through structural modifications underscores the compound's potential in drug development and the treatment of various conditions (Waisser & Kubicová, 1993).

Applications in Drug Design

Boron-containing compounds, such as 2-oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester, play a critical role in medicinal chemistry. Their unique reactivity and the ability to form stable complexes with biomolecules make them valuable in the design of new pharmaceuticals. Merging boron with nitrogen-oxygen bonds has led to the exploration of BON heterocycles as new chemotypes for drug discovery. The hydrolytic and thermal resistance of these compounds enables their use in developing bioconjugates and functionally modified polymers, showcasing the importance of boronates in advancing medicinal chemistry and materials science (Golovanov & Sukhorukov, 2021).

Open Framework Borates

Explorations into oxo boron clusters and their open frameworks provide insights into the structural and functional diversity achievable with boron-containing compounds. By employing different amine molecules and metal complexes, a variety of polyborate anions have been synthesized. These anions serve as building blocks for creating open-framework compounds with potential applications in catalysis, nonlinear optics, and lighting devices. The structural versatility and the optical properties of these frameworks highlight the broad utility of boron-based compounds in materials science and engineering (Lin & Yang, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-18-12(17)16-11(9)7-10/h5-7H,8H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGNSDCMLGNQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC(=O)N3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)

![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)

![t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306665.png)

![5-[trans-2-(t-Butoxycarbonylamino)cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)

![{1-[(t-Butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B6306680.png)